molecular formula C28H22 B12801300 (Triphenylbuta-1,3-dienyl)benzene CAS No. 27236-84-6

(Triphenylbuta-1,3-dienyl)benzene

Cat. No.: B12801300
CAS No.: 27236-84-6
M. Wt: 358.5 g/mol
InChI Key: KLZOQPDGMFKODC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Triphenylbuta-1,3-dienyl)benzene is an organic compound with the molecular formula C28H22 It is characterized by a buta-1,3-diene backbone substituted with three phenyl groups and a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Triphenylbuta-1,3-dienyl)benzene typically involves the reaction of (E)-(2-bromovinyl)benzene with styrene under Heck reaction conditions. This process yields (1E,3E)-1,4-diphenylbuta-1,3-diene, which can then be further functionalized to obtain the desired compound . The reaction is carried out in the presence of a palladium catalyst and a base, such as triethylamine, under an inert atmosphere.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

(Triphenylbuta-1,3-dienyl)benzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Saturated hydrocarbons

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

(Triphenylbuta-1,3-dienyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Triphenylbuta-1,3-dienyl)benzene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • (1,4,4-Triphenylbuta-1,3-dienyl)benzene
  • (4-Substituted Buta-1,3-dienyl)triphenylphosphonium salts

Uniqueness

(Triphenylbuta-1,3-dienyl)benzene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications .

Properties

CAS No.

27236-84-6

Molecular Formula

C28H22

Molecular Weight

358.5 g/mol

IUPAC Name

1,1,3-triphenylbuta-1,3-dien-2-ylbenzene

InChI

InChI=1S/C28H22/c1-22(23-14-6-2-7-15-23)27(24-16-8-3-9-17-24)28(25-18-10-4-11-19-25)26-20-12-5-13-21-26/h2-21H,1H2

InChI Key

KLZOQPDGMFKODC-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC=CC=C1)C(=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.